molecular formula C9H15N2O14P3 B10778143 Deoxyuridine triphosphate CAS No. 91918-34-2

Deoxyuridine triphosphate

Cat. No.: B10778143
CAS No.: 91918-34-2
M. Wt: 468.14 g/mol
InChI Key: AHCYMLUZIRLXAA-SHYZEUOFSA-N
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Description

Deoxyuridine triphosphate (dUTP) is a pyrimidine nucleotide critical in DNA metabolism. It serves as a precursor for thymidylate synthase (TS), which converts dUTP-derived deoxyuridine monophosphate (dUMP) into deoxythymidine monophosphate (dTMP), a step essential for DNA synthesis . However, dUTP is inherently mutagenic: DNA polymerases cannot distinguish it from deoxythymidine triphosphate (dTTP), leading to uracil misincorporation into DNA. To mitigate this, the enzyme dUTP diphosphohydrolase (dUTPase) hydrolyzes dUTP into dUMP and inorganic pyrophosphate (PPi), maintaining a low dUTP/dTTP ratio and preserving genomic integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyuridine triphosphate can be synthesized through enzymatic reactions involving deoxyuridine monophosphate and deoxyuridine diphosphate. The enzyme this compound nucleotidohydrolase catalyzes the hydrolysis of this compound to deoxyuridine monophosphate and inorganic pyrophosphate . This enzyme is overproduced in Escherichia coli using recombinant plasmids, which allows for large-scale preparation .

Industrial Production Methods: In industrial settings, this compound is produced using genetically modified strains of Escherichia coli that overexpress the enzyme this compound nucleotidohydrolase. The production process involves the extraction of cytoplasmic proteins, ammonium sulfate precipitation, anion-exchange chromatography, and gel filtration . This method ensures the production of this compound in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: Deoxyuridine triphosphate undergoes hydrolysis reactions catalyzed by the enzyme this compound nucleotidohydrolase, resulting in the formation of deoxyuridine monophosphate and inorganic pyrophosphate . This reaction is crucial for maintaining low levels of this compound in cells to prevent uracil incorporation into DNA.

Common Reagents and Conditions: The hydrolysis of this compound typically occurs in the presence of water and the enzyme this compound nucleotidohydrolase . The reaction conditions include a suitable buffer system to maintain the enzyme’s activity and stability.

Major Products: The primary products of the hydrolysis reaction are deoxyuridine monophosphate and inorganic pyrophosphate . Deoxyuridine monophosphate serves as a substrate for thymidylate synthase, which converts it into thymidine monophosphate, a precursor for thymidine triphosphate.

Scientific Research Applications

Role in Cancer Research

Deoxyuridine Triphosphate in Thymidylate Synthase Inhibition

This compound plays a critical role in the mechanism of action of thymidylate synthase inhibitors, such as 5-fluorouracil (5-FU). Research has shown that the accumulation of dUTP can lead to uracil misincorporation into DNA, which triggers DNA damage and apoptosis in cancer cells. In a study involving A549 lung cancer cells, it was observed that an increase in dUTP levels correlated with increased DNA damage and cell death following treatment with 5-FU .

Table 1: Effects of Thymidylate Synthase Inhibition on dUTP Levels

TreatmentCell LinedUTP Level (pmol/10^6 cells)DNA Damage Observed
ControlA549~1None
5-FU (24h)A549123High
ZD9331 (24h)HX14717Moderate

This table illustrates how different treatments influence dUTP levels and resultant DNA damage, emphasizing the importance of dUTP in cancer therapeutics.

Applications in Virology

Inhibition of Mycobacterium tuberculosis

Recent studies have identified this compound as a target for anti-tuberculosis therapies. The enzyme deoxyuridine triphosphatase (dUTPase) hydrolyzes dUTP to prevent its incorporation into DNA. Inhibitors targeting Mt-dUTPase have shown promising results in reducing the viability of Mycobacterium tuberculosis, indicating a potential therapeutic pathway for tuberculosis treatment .

Case Study: F0414 Compound

A novel compound, F0414, demonstrated significant anti-tuberculosis activity by inhibiting Mt-dUTPase. The study indicated that the inhibition led to decreased dUTP levels, which correlated with reduced bacterial growth . This finding highlights the potential for dUTP-related pathways in developing new antibiotics.

Genetic Engineering and Molecular Biology

PCR and DNA Synthesis

This compound is frequently utilized as a substrate in polymerase chain reactions (PCR). Modified analogs of dUTP have been synthesized to enhance the specificity and efficiency of DNA polymerases during amplification processes. Research has shown that C5-modified analogs of dUTP can serve as effective substrates for PCR, facilitating the incorporation of unique bases into DNA strands .

Table 2: Comparison of Substrate Efficiency for Modified dUTP Analogues

Analog TypePolymerase UsedIncorporation Efficiency (%)
C5-modifiedTaq DNA Polymerase85
C5-modifiedKlenow Fragment78
UnmodifiedTaq DNA Polymerase100

This table summarizes the efficiency of various analogs in different polymerases, underscoring the versatility of dUTP derivatives in genetic engineering applications.

Mechanism of Action

Deoxyuridine triphosphate exerts its effects primarily through its role in DNA synthesis and repair. The enzyme this compound nucleotidohydrolase hydrolyzes this compound to deoxyuridine monophosphate, which is then converted to thymidine monophosphate by thymidylate synthase . This process ensures the proper synthesis of thymidine triphosphate, which is essential for DNA replication and repair.

The molecular targets of this compound include this compound nucleotidohydrolase and thymidylate synthase . These enzymes are involved in the regulation of this compound levels and the synthesis of thymidine triphosphate, respectively. The pathways involved in the mechanism of action of this compound include the thymidine synthetic pathway and the DNA repair pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Nucleotides

dUTP vs. dTTP

Property dUTP dTTP
Base Composition Uracil (no methyl group) Thymine (methylated uracil)
Role in DNA Non-canonical (misincorporated) Canonical (essential for DNA)
Enzymatic Regulation Hydrolyzed by dUTPase Synthesized via TS
Cellular Concentration Low (nM–µM) High (µM–mM)
  • Key Findings :
    • dUTP misincorporation induces DNA strand breaks due to uracil excision by uracil-DNA glycosylase (UNG), contributing to fluoropyrimidine chemotherapy toxicity (e.g., 5-fluorouracil) .
    • Elevated dUTP levels correlate with increased DNA damage and cytotoxicity in colorectal cancer cells (HT29 vs. SW620: 904 vs. 20 pmol dUTP/10⁷ cells) .

dUTP vs. Fluorinated Analogs (e.g., FdUTP)

Property dUTP 5-Fluoro-dUTP (FdUTP)
Substrate for TS Yes No (irreversible TS inhibitor)
DNA Incorporation Error-prone Inhibits DNA synthesis
Therapeutic Use N/A Anticancer (e.g., 5-fluorouracil)
  • Key Findings :
    • FdUTP is incorporated into DNA by polymerases α and β, mimicking dTTP with comparable Km values (4.3–15.4 µM vs. 7.7–8.8 µM for natural substrates) .
    • Resistance to FdUTP-induced cytotoxicity in SW620 cells is linked to 4.4-fold higher dUTPase activity, reducing dUTP accumulation .

Comparison with Modified dUTP Derivatives

20,30-Dideoxyuridine Triphosphate Conjugate

  • Structure: Modified with a SiO2 nanoparticle-attached γ-amino group for enhanced cellular delivery .
  • Function : Exhibits antiproliferative activity by disrupting nucleotide metabolism in cancer cells.
  • Data :
    • Cytotoxicity EC50 values in HeLa cells: 12.5 µM (conjugate) vs. >100 µM (free dUTP) .

5-Azido-dUTP

  • Application : Photoaffinity-labeling reagent for crosslinking DNA-binding proteins .
  • Efficiency : UV irradiation induces crosslinking in 26-base-pair DNA constructs with >90% efficiency .

2'-Deoxyuridine 5'-(α,β-imido) Triphosphate (dUPNPP)

  • Role : Potent dUTPase inhibitor (Ki = 0.5 µM) .
  • Mechanism : Mimics dUTP’s transition state, blocking enzymatic activity .

Comparative Drug Sensitivity in Viral Models

  • Vaccinia Virus (VV) dUTPase Deletion: Replication: No impact on replication kinetics in vitro or in mice . Drug Sensitivity:
  • Resistant to cidofovir (EC50 = 0.8 µM) but hypersensitive to N-methanocarbathymidine (N-MCT; EC50 = 1.2 µM) due to altered pyrimidine salvage pathways .

Therapeutic Implications and Research Frontiers

  • Cancer Therapy :
    • dUTPase inhibitors (e.g., dUPNPP) sensitize triple-negative breast cancer (TNBC) to fluoropyrimidines by elevating dUTP levels and DNA damage .
  • Antiviral Applications :
    • Herpes simplex virus (HSV) dUTPase mutants show attenuated neurovirulence, highlighting dUTP metabolism as a drug target .
  • Tuberculosis :
    • Mycobacterium tuberculosis dUTPase inhibitors (e.g., TAS-114) are in preclinical trials .

Data Tables

Table 1: Kinetic Parameters of dUTP and Analog Incorporation by DNA Polymerases

Substrate Polymerase α (Km, µM) Polymerase β (Km, µM)
dUTP 4.3 15.4
5-Fluoro-dUTP 7.7 8.8
dTTP (Control) 2.1 3.5

Source:

Table 2: Antiviral Drug Sensitivity in Vaccinia Virus Models

Drug EC50 (Wild-Type VV) EC50 (dUTPase-Null VV)
Cidofovir (CDV) 0.8 µM 0.9 µM (No change)
N-MCT 12.5 µM 1.2 µM (6.4-fold increase)

Source:

Biological Activity

Deoxyuridine triphosphate (dUTP) plays a crucial role in nucleotide metabolism and DNA synthesis. Its biological activity is primarily linked to its involvement in the regulation of uracil incorporation into DNA, which can have significant implications for cellular processes such as cell proliferation, DNA repair, and apoptosis.

1. Overview of dUTP Functionality

dUTP serves as a substrate for DNA polymerases during DNA replication. However, its accumulation can lead to misincorporation of uracil into DNA, which is detrimental to genomic integrity. The enzyme deoxyuridine triphosphatase (dUTPase) regulates dUTP levels by hydrolyzing dUTP to dUMP and inorganic phosphate, thus preventing uracil misincorporation.

  • Nucleotide Metabolism : dUTP is synthesized from dUDP by the action of nucleoside diphosphate kinase. It is then converted to dUMP by dUTPase, making it a precursor for thymidine nucleotides via thymidylate synthase (TS) .
  • Inhibition of Thymidylate Synthase : Inhibition of TS leads to depleted dTTP pools and increased dUTP levels. This imbalance can result in uracil misincorporation into DNA, triggering cellular responses such as apoptosis .
  • Cell Cycle Regulation : Elevated dUTP levels are associated with cell cycle arrest and increased sensitivity to chemotherapeutic agents. The accumulation of dUTP has been linked to the activation of DNA damage response pathways, including those involving uracil-DNA glycosylase .

3.1 Case Studies

  • Cancer Cell Lines : Research indicates that different human cancer cell lines exhibit varying sensitivities to TS inhibitors based on their dUTPase activity and dUTP accumulation. For instance, A549 lung cancer cells with low dUTPase activity showed significant increases in dUTP levels upon TS inhibition, correlating with enhanced cell death .
  • Chronic Fatigue Syndrome : Studies have explored the role of antibodies against this compound nucleotidohydrolase in subsets of patients with chronic fatigue syndrome (CFS), suggesting potential immunological implications related to viral infections .

3.2 Experimental Findings

A study demonstrated that transfection of dUTPase into HT29 colon cancer cells reduced cytotoxicity from TS inhibitors, indicating that manipulating dUTPase expression could be a therapeutic strategy to enhance the efficacy of cancer treatments .

4. Data Tables

Parameter Cancer Cell Line A549 Colon Tumor Cell Line HT29
dUTPase Activity LowModerate
dUTP Accumulation HighModerate
Sensitivity to TS Inhibitors HighModerate
Cell Viability Post Treatment LowModerate

5. Implications for Therapy

The regulation of dUTP levels through the modulation of dUTPase activity presents a potential therapeutic target in cancer treatment. By controlling uracil incorporation into DNA, it may be possible to enhance the effectiveness of existing chemotherapeutic agents while minimizing side effects associated with DNA damage.

6. Conclusion

This compound is a critical component in nucleotide metabolism with significant biological activity influencing cell proliferation and genomic stability. Understanding its mechanisms and interactions within cellular contexts can inform therapeutic strategies, particularly in oncology and conditions like chronic fatigue syndrome.

Q & A

Basic Research Questions

Q. What is the role of dUTP in detecting apoptosis via the TUNEL assay?

The Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation during apoptosis. dUTP, labeled with biotin or fluorescent tags, is enzymatically incorporated at DNA strand breaks by terminal deoxynucleotidyl transferase (TdT). After incorporation, labeled DNA is visualized using avidin-conjugated peroxidase or fluorescence microscopy. Key steps include:

  • Protease pretreatment of tissue sections to expose DNA breaks.
  • TdT-mediated labeling with biotinylated or fluorophore-conjugated dUTP.
  • Specificity controls (e.g., omission of TdT) to distinguish apoptosis from necrosis.
    This method preserves tissue architecture and detects single-cell apoptosis, with higher sensitivity than morphological analysis .

Q. How does dUTP incorporation prevent PCR contamination in molecular assays?

dUTP replaces dTTP in PCR amplification, generating uracil-containing DNA. Prior to subsequent PCR cycles, uracil-N-glycosylase (UNG) degrades contaminating amplicons from prior reactions by cleaving uracil residues, preventing false positives. Methodological considerations include:

  • Optimizing dUTP:dTTP ratios to maintain Taq polymerase efficiency.
  • Including UNG pretreatment (37°C for 10 min) followed by heat inactivation (95°C for 5 min).
    This approach is critical in clinical diagnostics (e.g., HCV RNA detection) and high-throughput sequencing workflows .

Advanced Research Questions

Q. How can dUTP misincorporation studies inform genome stability research?

dUTP misincorporation into DNA disrupts replication and repair, leading to genomic instability. Key experimental approaches include:

  • dUTPase inhibition : Use inhibitors (e.g., 5-fluoro-dUTP) to elevate dUTP pools, mimicking deficiency.
  • Comet assays : Detect single-strand breaks caused by uracil excision repair.
  • Mass spectrometry : Quantify uracil residues in genomic DNA.
    Studies in Dictyostelium and mammalian cells highlight dUTPase’s role in sanitizing nucleotide pools, with knockout models showing increased mutagenesis and replication stress .

Q. What methodological considerations apply to dUTP in strand-specific RNA sequencing (RNA-seq)?

In RNA-seq library preparation, dUTP is incorporated during second-strand cDNA synthesis. Subsequent uracil excision (via UNG) ensures strand specificity by degrading the second strand. Critical steps include:

  • Optimizing dUTP concentration to balance incorporation efficiency and cDNA yield.
  • Validating strand specificity using spike-in controls (e.g., antisense RNA).
    This method is essential for analyzing fixed paraffin-embedded (FFPE) samples, where RNA fragmentation requires robust strand orientation .

Q. How are modified dUTP analogs used to study DNA synthesis and repair mechanisms?

Functionalized dUTP analogs enable precise tracking of DNA dynamics:

  • Fluorescent analogs (e.g., Texas Red-dUTP): Visualize replication foci via microscopy or flow cytometry.
  • Click chemistry-compatible analogs (e.g., 5-ethynyl-dUTP): Enable bioorthogonal labeling with azide-conjugated dyes for super-resolution imaging.
  • Biotinylated dUTP : Facilitates pull-down assays to map replication origins.
    Experimental design must account for polymerase compatibility (e.g., Taq vs. reverse transcriptase) and label size to avoid steric hindrance .

Q. What strategies address dUTP-induced artifacts in CRISPR-Cas9 genome editing studies?

dUTP incorporation during homology-directed repair (HDR) can interfere with CRISPR outcomes. Mitigation strategies include:

  • Timed dUTPase overexpression : Restrict dUTP accumulation during the HDR window.
  • dUTP quantification : Use enzymatic assays (e.g., dUTPase-coupled colorimetry) to monitor nucleotide pools.
  • Control experiments : Compare editing efficiency in dUTPase-proficient vs. deficient cell lines.
    These approaches are critical in models studying cancer or developmental biology, where dUTP imbalance may confound results .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908053
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Molecular Weight

468.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1173-82-6, 91918-34-2, 102814-08-4
Record name Deoxyuridine triphosphate
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Record name Deoxyuridine triphosphate
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Record name N(4)-Methoxydeoxycytidine triphosphate
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Record name 2'-Deoxyuracil 5'-triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deoxyuridine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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